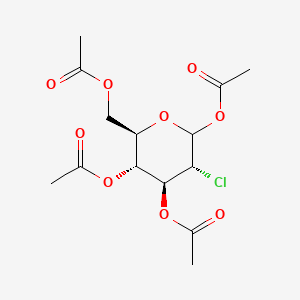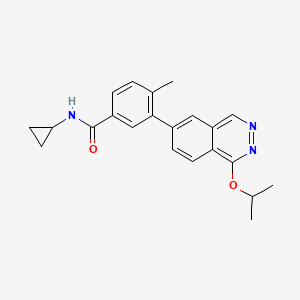
N-Cyclopropyl-4-methyl-3-(1-(1-methylethoxy)-6-phthalazinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide is an organic compound belonging to the class of phenylpyridazines This compound is characterized by its complex structure, which includes a cyclopropyl group, a methyl group, and a phthalazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazinyl moiety: This step involves the cyclization of appropriate precursors to form the phthalazinyl ring.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.
Attachment of the benzamide group: This step involves the coupling of the phthalazinyl intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), which plays a role in cellular signaling pathways. The compound binds to this kinase, inhibiting its activity and thereby modulating various cellular processes.
類似化合物との比較
Similar Compounds
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a phthalazinyl moiety
特性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide |
InChI |
InChI=1S/C22H23N3O2/c1-13(2)27-22-19-9-6-15(10-17(19)12-23-25-22)20-11-16(5-4-14(20)3)21(26)24-18-7-8-18/h4-6,9-13,18H,7-8H2,1-3H3,(H,24,26) |
InChIキー |
PRMZAUJLQXIACS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=CN=NC(=C4C=C3)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
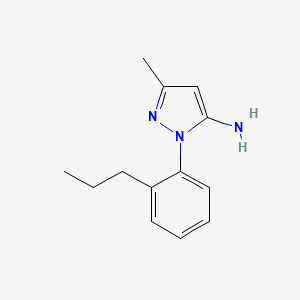
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
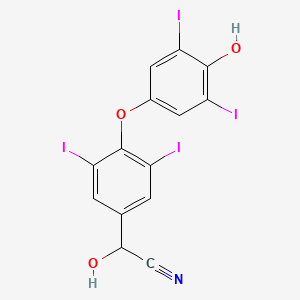

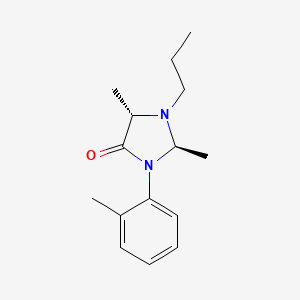


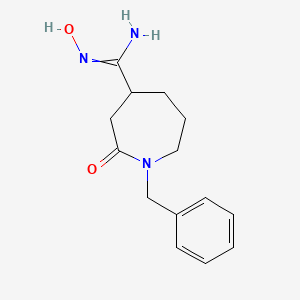
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
